molecular formula C22H33ClN2O5 B583470 Benzquinamide-d3 Hydrochloride CAS No. 1329633-94-4

Benzquinamide-d3 Hydrochloride

Cat. No. B583470
M. Wt: 443.983
InChI Key: KZLNXGBVFTWMPS-FJCVKDQNSA-N
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Description

Benzquinamide is a discontinued antiemetic compound with antihistaminic, mild anticholinergic, and sedative properties . It was first synthesized by Pfizer in the 1960s . The mechanism of action is not known, but presumably, benzquinamide works via antagonism of muscarinic acetylcholine receptors and histamine H1 receptors .


Molecular Structure Analysis

The molecular formula of Benzquinamide is C22H32N2O5 . It has a mono-isotopic mass of 404.231110 Da . The structure of Benzquinamide includes a benzoquinolizine ring system, which is likely key to its biological activity .


Chemical Reactions Analysis

Benzquinamide is thought to work via antagonism of muscarinic acetylcholine receptors and histamine H1 receptors . This suggests that it may interact with these receptors in the body, leading to its antiemetic effects.


Physical And Chemical Properties Analysis

Benzquinamide has a molecular weight of 404.4999 g/mol . It has a mono-isotopic mass of 404.231122144 . The chemical formula of Benzquinamide is C22H32N2O5 .

properties

IUPAC Name

[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2,2,2-trideuterioacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O5.ClH/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25;/h10-11,17-19H,6-9,12-13H2,1-5H3;1H/i3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLNXGBVFTWMPS-FJCVKDQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC1CC2C3=CC(=C(C=C3CCN2CC1C(=O)N(CC)CC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzquinamide-d3 Hydrochloride

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